

# Application Notes and Protocols for Ethylammonium and Sulfate in Perovskite Synthesis

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## Compound of Interest

Compound Name: Ethyl-ammonium sulfate

Cat. No.: B3343170

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### Introduction:

While ethylammonium sulfate is not a commonly utilized direct precursor for perovskite synthesis, its constituent ions—the ethylammonium ( $\text{EA}^+$ ) cation and the sulfate ( $\text{SO}_4^{2-}$ ) anion—play distinct and significant roles in enhancing the performance and stability of perovskite solar cells. The ethylammonium cation is typically introduced from halide salt precursors (e.g., ethylammonium iodide or bromide) to function as a passivating agent or an A-site cation in mixed-perovskite systems. Separately, the sulfate anion, often from ammonium sulfate, is used to modify and passivate the interfaces between layers in a solar cell device, such as the electron transport layer (ETL).

These application notes provide detailed protocols for the two primary uses of these ions in perovskite device fabrication, tailored for researchers in materials science and photovoltaics.

## Application Note 1: The Ethylammonium ( $\text{EA}^+$ ) Cation for Perovskite Surface Passivation

### Principle:

The surface of perovskite polycrystalline films contains a high density of electronic defect states, such as halide vacancies and undercoordinated lead ions. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall power

conversion efficiency (PCE) of the solar cell. Introducing large organic ammonium salts, such as ethylammonium iodide (EAI), onto the perovskite surface is an effective strategy for passivating these defects.<sup>[1][2]</sup> The EA<sup>+</sup> cations can fill A-site vacancies, and the iodide ions can heal halide vacancies, thereby reducing charge recombination at the interface between the perovskite and the hole transport layer (HTL) and improving device performance and stability.<sup>[1][3]</sup>

#### Data Presentation:

The following table summarizes the enhancement in photovoltaic performance of a triple-cation perovskite solar cell after surface treatment with an EAI solution.

Treatment	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (VOC)	Short-Circuit Current Density (JSC)	Fill Factor (FF)
Control (Untreated)	20.5%	1.11 V	23.5 mA/cm <sup>2</sup>	78.5%
EAI Treated	22.3%	1.16 V	24.0 mA/cm <sup>2</sup>	80.0%

Data compiled from Alharbi et al.<sup>[1][2][3]</sup>

#### Experimental Protocol: Perovskite Surface Passivation with Ethylammonium Iodide (EAI)

This protocol details the post-synthesis surface treatment of a triple-cation perovskite film.

##### 1. Materials and Solution Preparation:

- Triple-cation perovskite-coated substrates (e.g., FTO/TiO<sub>2</sub>/Perovskite).
- Ethylammonium Iodide (EAI).
- Anhydrous Isopropanol (IPA).
- EAI Passivation Solution (2 mg/mL): Dissolve 20 mg of EAI in 10 mL of anhydrous IPA. Stir the solution in a sealed vial until the EAI is fully dissolved. Filter through a 0.2 µm PTFE syringe filter before use.

## 2. Perovskite Film Fabrication (Example):

- Prepare a triple-cation perovskite precursor solution (e.g., containing formamidinium, methylammonium, and cesium).
- Deposit the precursor solution onto the prepared ETL-coated substrate (e.g., mesoporous  $\text{TiO}_2$ ) via spin-coating.
- Anneal the perovskite film at  $150^\circ\text{C}$  for 30-40 minutes in a nitrogen-filled glovebox.[\[1\]](#)
- Allow the film to cool to room temperature before proceeding.

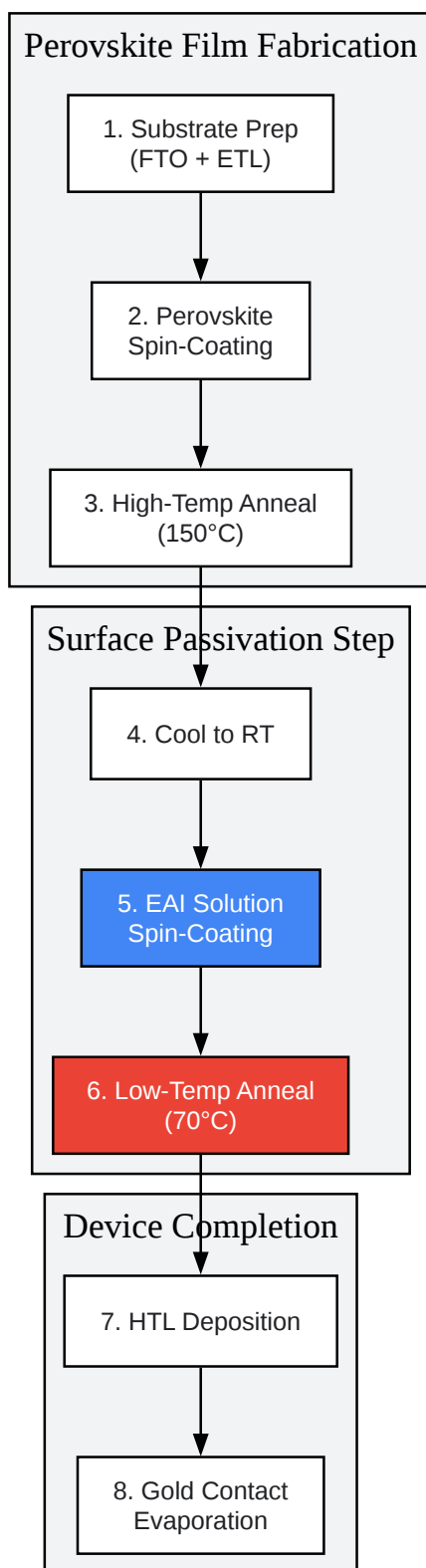
## 3. EAI Surface Treatment:

- Transfer the cooled perovskite-coated substrates into a nitrogen-filled glovebox.
- Deposit the EAI passivation solution onto the perovskite film surface via spin-coating. A typical procedure is to spin at 4000 rpm for 30 seconds.
- Anneal the treated film at a low temperature, for example,  $70^\circ\text{C}$  for 10-15 minutes, to remove the solvent and promote interaction with the surface.[\[1\]](#)

## 4. Device Completion:

- Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold) according to standard procedures to complete the solar cell fabrication.

Visualization:



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Workflow for perovskite fabrication with EAI surface passivation.

## Application Note 2: Sulfate Anion for Electron Transport Layer (ETL) Interfacial Modification

### Principle:

The interface between the electron transport layer (ETL), commonly mesoporous titanium dioxide (mTiO<sub>2</sub>), and the perovskite absorber layer is critical for efficient charge extraction and overall device stability. The surface of TiO<sub>2</sub> often contains defects like oxygen vacancies and hydroxyl groups, which can be detrimental to the perovskite layer. A surface treatment using a sulfate-containing compound, such as ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>), can effectively passivate these defects.<sup>[4]</sup> The sulfate ions can coordinate with the TiO<sub>2</sub> surface, reducing defect sites and improving the energy level alignment at the interface. This modification leads to enhanced operational stability of the resulting perovskite solar cells.<sup>[4]</sup>

### Data Presentation:

The table below illustrates the impact of ammonium sulfate treatment on the operational stability of perovskite solar cells under continuous illumination.

ETL Treatment	Initial PCE	PCE after 1800s (MPP Tracking)	% of Initial PCE Retained
Pristine (Untreated) mTiO <sub>2</sub>	~17.4%	< 10.5%	< 60%
Ammonium Sulfate Treated mTiO <sub>2</sub>	~17.2%	~16.3%	95%
Data compiled from Chen et al. <sup>[4]</sup>			

### Experimental Protocol: Ammonium Sulfate Treatment of mTiO<sub>2</sub> ETL

This protocol describes the treatment of a mesoporous TiO<sub>2</sub> layer prior to perovskite deposition.

#### 1. Materials and Solution Preparation:

- Substrates with compact and mesoporous TiO<sub>2</sub> layers (e.g., FTO/cTiO<sub>2</sub>/mTiO<sub>2</sub>).
- Ammonium Sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>).
- Deionized (DI) Water or Ethanol.
- Ammonium Sulfate Solution: Prepare a solution of ammonium sulfate in a suitable solvent. For example, dissolve ammonium sulfate in DI water or ethanol to a desired concentration (e.g., 0.1 M).

## 2. ETL Fabrication (Example):

- Clean FTO-coated glass substrates.
- Deposit a compact TiO<sub>2</sub> (cTiO<sub>2</sub>) blocking layer, followed by annealing at 500°C.
- Deposit a mesoporous TiO<sub>2</sub> (mTiO<sub>2</sub>) layer by spin-coating a TiO<sub>2</sub> paste diluted in ethanol (e.g., 1:5.5 by weight) at 6000 rpm for 20 s.
- Anneal the mTiO<sub>2</sub> film using a multi-step process (e.g., 325°C, 450°C, and 500°C).

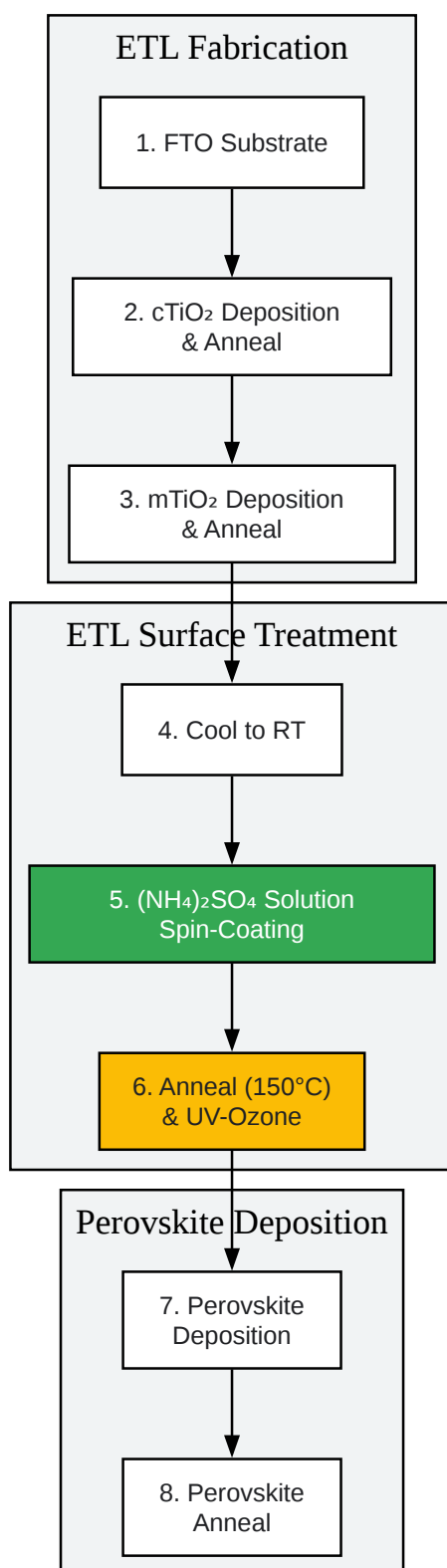
## 3. Ammonium Sulfate Surface Treatment:

- Allow the mTiO<sub>2</sub>-coated substrates to cool to room temperature.
- Apply the ammonium sulfate solution onto the mTiO<sub>2</sub> layer. For instance, dispense 0.08 mL of the solution and spin-coat at 3000 rpm.
- Anneal the treated mTiO<sub>2</sub> film again at 150°C for 15 minutes to remove the solvent and any residual ammonia species.
- Treat the substrates with UV-Ozone before transferring them to a glovebox for perovskite deposition.

## 4. Perovskite Deposition:

- Proceed with the deposition of the perovskite active layer onto the sulfate-treated mTiO<sub>2</sub> according to your standard protocol.

Visualization:



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Workflow for ETL preparation with ammonium sulfate treatment.

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## References

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